Methyl 3-[(2-methyl-1,3-dihydroinden-2-yl)methylamino]-3-oxopropanoate
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Overview
Description
Methyl 3-[(2-methyl-1,3-dihydroinden-2-yl)methylamino]-3-oxopropanoate is a complex organic compound that belongs to the class of indene derivatives. This compound features a methylated indene ring system, which is known for its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-methyl-1,3-dihydroinden-2-yl)methylamino]-3-oxopropanoate typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with appropriate alkylating agents, followed by subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted indene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indene derivatives, including this compound, have shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-[(2-methyl-1,3-dihydroinden-2-yl)methylamino]-3-oxopropanoate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Indenone: A closely related compound with similar structural features.
2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol: Another indene derivative with a slightly different functional group.
Uniqueness: Methyl 3-[(2-methyl-1,3-dihydroinden-2-yl)methylamino]-3-oxopropanoate stands out due to its specific substitution pattern and the presence of the methylamino group, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(2-methyl-1,3-dihydroinden-2-yl)methylamino]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(10-16-13(17)7-14(18)19-2)8-11-5-3-4-6-12(11)9-15/h3-6H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDEENLKLOEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)CNC(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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